molecular formula C16H11F3N4O6 B2886066 2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide CAS No. 452088-98-1

2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide

Cat. No.: B2886066
CAS No.: 452088-98-1
M. Wt: 412.281
InChI Key: MNXLDXYQCASCCA-UHFFFAOYSA-N
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Description

2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide is a complex organic compound featuring a nitrobenzoyl group, a trifluoromethyl group, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzo[d][1,3]dioxole Ring: This step involves the cyclization of appropriate precursors under acidic conditions to form the benzo[d][1,3]dioxole structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Hydrazinecarboxamide Formation: The final step involves the reaction of the intermediate with hydrazinecarboxamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound’s potential biological activity, particularly due to the presence of the nitro and trifluoromethyl groups, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the trifluoromethyl and benzo[d][1,3]dioxole groups.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The nitro group could be involved in redox reactions, while the trifluoromethyl group might influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)phenyl)hydrazinecarboxamide: Similar structure but lacks the benzo[d][1,3]dioxole ring.

    2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzyl)hydrazinecarboxamide: Similar structure but with a benzyl group instead of the benzo[d][1,3]dioxole ring.

Uniqueness

The presence of the benzo[d][1,3]dioxole ring in 2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide distinguishes it from other similar compounds. This ring structure can impart unique electronic properties and influence the compound’s reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[(4-nitrobenzoyl)amino]-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O6/c17-15(18,19)16(28-11-3-1-2-4-12(11)29-16)20-14(25)22-21-13(24)9-5-7-10(8-6-9)23(26)27/h1-8H,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXLDXYQCASCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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